molecular formula C10H17NO2S B142271 (1S)-(-)-2,10-Camphorsultam CAS No. 94594-90-8

(1S)-(-)-2,10-Camphorsultam

Cat. No.: B142271
CAS No.: 94594-90-8
M. Wt: 215.31 g/mol
InChI Key: IHFYOCYXHWUKQJ-UHFFFAOYSA-N
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Description

(1S)-(-)-2,10-Camphorsultam is a chiral auxiliary derived from camphor. It is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions. The compound is known for its high stereoselectivity and has been utilized in the synthesis of numerous enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-(-)-2,10-Camphorsultam typically involves the reaction of camphor with sulfamide under acidic conditions. The process includes several steps:

    Oxidation of Camphor: Camphor is oxidized to camphorquinone.

    Reaction with Sulfamide: Camphorquinone reacts with sulfamide in the presence of an acid catalyst to form the sultam ring.

    Purification: The product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: (1S)-(-)-2,10-Camphorsultam undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert it into different chiral amines.

    Substitution: It participates in nucleophilic substitution reactions, where the sultam ring can be opened or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and alcohols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various chiral amines, sulfonamides, and other derivatives that retain the chiral integrity of the original compound.

Scientific Research Applications

Chemistry: (1S)-(-)-2,10-Camphorsultam is extensively used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its chiral properties.

Medicine: The compound is employed in the synthesis of chiral drugs, ensuring that the desired enantiomer is produced, which can have significant therapeutic advantages.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials that require high stereochemical purity.

Mechanism of Action

The mechanism of action of (1S)-(-)-2,10-Camphorsultam involves its ability to induce chirality in chemical reactions. It acts as a chiral auxiliary, forming temporary covalent bonds with substrates, thereby controlling the stereochemistry of the reaction. The molecular targets include various carbonyl compounds, where it facilitates the formation of chiral centers through nucleophilic addition or substitution reactions.

Comparison with Similar Compounds

  • ®-(-)-2-Phenylglycinol
  • (S)-(-)-1-Phenylethylamine
  • ®-(-)-1-Phenylethylamine

Comparison: (1S)-(-)-2,10-Camphorsultam is unique due to its rigid bicyclic structure, which provides high stereoselectivity in reactions. Unlike other chiral auxiliaries, it offers a stable and easily removable chiral environment, making it highly efficient in asymmetric synthesis.

Properties

IUPAC Name

10,10-dimethyl-4λ6-thia-3-azatricyclo[5.2.1.02,6]decane 4,4-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-10(2)7-3-4-8(10)9-6(7)5-14(12,13)11-9/h6-9,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFYOCYXHWUKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1C3C2CS(=O)(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30915411
Record name 8,8-Dimethyloctahydro-2H-4,7-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94594-90-8
Record name (2R)-Bornane-10,2-sultam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094594908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,8-Dimethyloctahydro-2H-4,7-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-(-)-2,10-Camphorsultam
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Customer
Q & A

Q1: What is the molecular formula and weight of (2R)-Bornane-10,2-sultam?

A1: The molecular formula is C10H17NO2S and the molecular weight is 215.31 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, the optical rotation values are available for both enantiomers. The (−)-d-(2R) enantiomer has [α]D20 −31±1° (CHCl3, c 2.3), while the (+)-l-(2S) enantiomer has [α]D20 +34±1° (EtOH, c 1.00). []

Q3: Is (2R)-Bornane-10,2-sultam stable under standard conditions?

A3: Yes, it is stable indefinitely at ambient temperature in a sealed container. []

Q4: What is the solubility profile of (2R)-Bornane-10,2-sultam?

A4: It is soluble in most organic solvents. []

Q5: How is (2R)-Bornane-10,2-sultam used in asymmetric synthesis?

A5: It acts as a chiral auxiliary. This means it is temporarily attached to a molecule and then removed, allowing chemists to introduce chirality selectively. Its rigid structure and the presence of the sulfonamide group create a well-defined chiral environment, influencing the stereochemical outcome of reactions at nearby sites. [, ]

Q6: What types of reactions can be performed using (2R)-Bornane-10,2-sultam as a chiral auxiliary?

A6: Numerous reactions benefit from this chiral auxiliary, including:

  • Diels-Alder Reactions: [4+2] Cycloadditions proceed with high diastereoselectivity, especially with N-enoyl derivatives. [, , , , , ]
  • 1,3-Dipolar Cycloadditions: Chiral nitrile oxide derivatives show good diastereoselectivity in reactions with various dipolarophiles. [, , ]
  • Nucleophilic Additions: Grignard reagents, cuprates, and allylsilanes add to N-glyoxyloyl derivatives with excellent diastereoselectivity. [, , ]
  • Alkylations and Aldol Reactions: Enolates of N-acyl derivatives undergo stereoselective alkylations and aldol reactions. This is particularly useful for α-amino acid synthesis. [, ]

Q7: How does the structure of (2R)-Bornane-10,2-sultam contribute to its effectiveness as a chiral auxiliary?

A7: The rigid bornane skeleton and the sulfonamide group create a sterically hindered environment, forcing reacting partners to approach from a specific direction. This leads to high diastereoselectivity in many reactions.

Q8: Have any structural modifications of (2R)-Bornane-10,2-sultam been explored?

A8: Yes, researchers have investigated other chiral auxiliaries with different structural features, such as (2R)-bornane-10,2-cyclohydrazide and (2R)-fenchane-8,2-sultam, to compare their reactivity and selectivity in specific reactions. [, ]

Q9: Can you provide specific examples of using (2R)-Bornane-10,2-sultam in the synthesis of complex molecules?

A9: Absolutely! Here are a few notable examples:

  • Synthesis of (S)-1,2-Pentanediol: The diastereoselective addition of allyltrimethylsilane to N-glyoxyloyl-(2R)-bornane-10,2-sultam provides a key intermediate in the synthesis of this chiral diol. []
  • Formal Synthesis of Compactin and Mevinolin: The [4+2] cycloaddition of 1-methoxybuta-1,3-diene to N-glyoxyloyl-(2R)-bornane-10,2-sultam constitutes a crucial step in the formal synthesis of these cholesterol-lowering agents. []
  • Preparation of α-Deuteriated Boc-L-amino acids: (2R)-Bornane-10,2-sultam plays a critical role in the synthesis of enantiopure α-deuteriated amino acids, which are important tools in peptide research. []
  • Synthesis of Optically Active Octanoic Acid Derivatives: This chiral auxiliary is employed in the synthesis of various optically active octanoic acid derivatives, showcasing its versatility in targeting different compound classes. []

Q10: What precautions should be taken when handling (2R)-Bornane-10,2-sultam?

A10: While its toxicity is unknown, standard laboratory safety procedures should be followed, including using appropriate personal protective equipment and working in a well-ventilated area. []

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